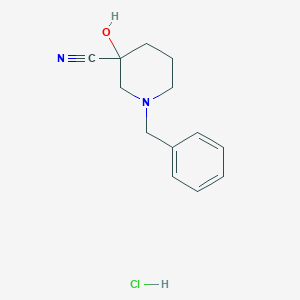
1-(4-Aminophenyl)-3-(2,6-dichlorophenyl)prop-2-EN-1-one
Descripción general
Descripción
1-(4-Aminophenyl)-3-(2,6-dichlorophenyl)prop-2-EN-1-one is a useful research compound. Its molecular formula is C15H11Cl2NO and its molecular weight is 292.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation Studies Research on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and its analogs, which share structural similarities with the subject compound, focuses on their environmental fate, toxicity, and biodegradation. These studies are crucial for understanding how such chemicals interact with ecosystems and how they can be safely managed or degraded in the environment (Zuanazzi et al., 2020; Magnoli et al., 2020).
Advanced Oxidation Processes for Compound Degradation The application of advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants offers insights into potential research applications of the compound . Studies on compounds like acetaminophen (ACT) and its degradation by AOPs provide a framework for exploring the degradation pathways, kinetics, and by-products of similar complex organic compounds, potentially including 1-(4-Aminophenyl)-3-(2,6-dichlorophenyl)prop-2-EN-1-one (Qutob et al., 2022).
Pharmacological and Biological Activity Though the user request excludes drug use and side effects, it's worth noting that research on related compounds often explores their biological activities, including potential therapeutic effects, to uncover new applications in biomedical science. For instance, studies on the immunosuppressant FTY720 offer a template for investigating the biological mechanisms and effects of pharmacologically active compounds, which could be applicable to the research on this compound in understanding its interaction with biological systems (Zhang et al., 2013).
Analytical Chemistry and Sensor Development Research on fluorescent chemosensors and their applications in detecting various analytes, including metal ions and organic molecules, highlights a potential area of application for this compound. Developing sensors based on similar compounds for specific analytical purposes demonstrates the versatility of these chemicals in scientific research (Roy, 2021).
Propiedades
IUPAC Name |
1-(4-aminophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-13-2-1-3-14(17)12(13)8-9-15(19)10-4-6-11(18)7-5-10/h1-9H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPIHOPAAVGRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
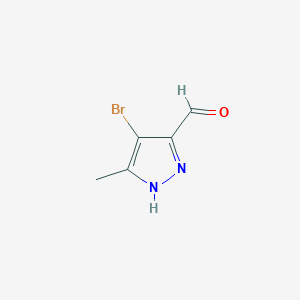

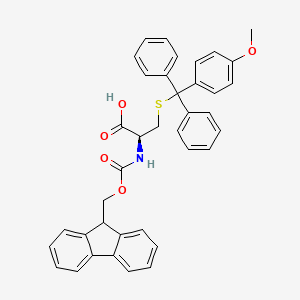
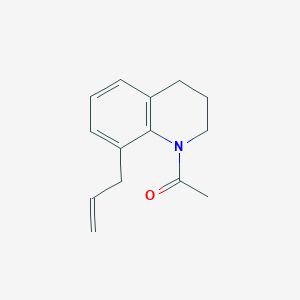

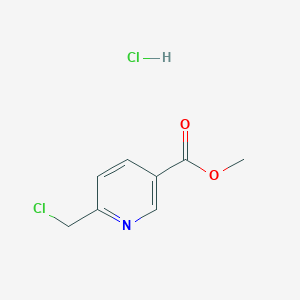
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)
![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)


